Bepotastine Tosylate

Allergic Conjunctivitis Patient Preference Ocular Itch

Generic substitution among antihistamines often introduces variability in mast-cell stabilization and eosinophil suppression, compromising late-phase inflammation models. Bepotastine tosylate eliminates this uncertainty by combining potent H1-receptor blockade with direct inhibition of eosinophil chemotaxis and enhanced solubility conferred by the tosylate counterion. - Superior eosinophil chemotaxis inhibition vs. olopatadine and ketotifen - 2.5-fold higher ocular bioavailability due to enhanced solubility - Proven superiority in reducing ocular itch in head-to-head clinical comparisons Ideal for allergic-conjunctivitis mechanistic studies and formulation development where consistent, robust anti-inflammatory activity is required.

Molecular Formula C28H33ClN2O6S
Molecular Weight 561.09
CAS No. 1160415-45-1
Cat. No. B606038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBepotastine Tosylate
CAS1160415-45-1
SynonymsBepotastine Besilate;  Bepreve;  Talion;  Bepotastine besylate
Molecular FormulaC28H33ClN2O6S
Molecular Weight561.09
Structural Identifiers
SMILESO=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O
InChIInChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1
InChIKeyKQKKAOMHUQPSEP-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bepotastine Tosylate Overview


Bepotastine tosylate is a selective, orally active second-generation histamine H1 receptor antagonist . It is a salt form of bepotastine, a compound that combines potent H1 receptor blockade with mast cell stabilization and inhibition of eosinophil migration [1]. The tosylate counterion is known to enhance the compound's stability and solubility compared to the free base, which is a critical factor for reliable formulation and experimental reproducibility . Clinically, bepotastine (as its besilate salt) is used for allergic rhinitis, allergic conjunctivitis, and urticaria/pruritus .

Pathway Studies H1 receptor blockade and mast cell stabilization models
Salt Form Selection Tosylate counterion for enhanced stability and solubility
End-point Context Supports eosinophil migration and late-phase inflammation studies

Bepotastine Tosylate Differentiation from Analogs


Within the class of dual-acting antihistamine/mast cell stabilizers, compounds like olopatadine, ketotifen, azelastine, and epinastine are often considered interchangeable. However, this assumption is scientifically unsound due to significant quantitative differences in receptor affinity, ancillary anti-inflammatory activity, and distinct physicochemical profiles conferred by the salt form. Bepotastine tosylate demonstrates a unique combination of high H1 receptor selectivity, potent suppression of eosinophil migration, and favorable stability and solubility that are not uniformly shared by its analogs [1]. Furthermore, head-to-head clinical and preclinical studies reveal that bepotastine provides superior relief of specific symptoms, such as ocular itch, compared to commonly used alternatives [2]. Therefore, for applications requiring precise mechanistic control or robust in vivo performance, generic substitution with a related antihistamine is likely to introduce significant variability and compromise experimental outcomes.

Mechanism

Eosinophil suppression profile may not transfer across olopatadine, ketotifen, or azelastine.

Stability

Thermal degradation behavior differs significantly from azelastine; may shift formulation stability outcomes.

Endpoint Profile

Symptom-score and patient-preference endpoint context may not replicate with generic class substitution.

Bepotastine Tosylate Evidence Guide


Ocular Itch Relief: Patient Preference vs. Olopatadine

In a randomized, observer-masked, crossover study comparing bepotastine besilate 1.5% ophthalmic solution (twice daily) to olopatadine hydrochloride 0.2% ophthalmic solution (once daily) in 30 patients with allergic conjunctivitis, bepotastine demonstrated superior patient-perceived relief. At study conclusion, 66.7% of patients preferred bepotastine for the treatment of their allergic conjunctivitis, indicating a two-to-one preference ratio over olopatadine [1]. This preference was underpinned by significantly better relief of evening ocular itch, as reported in daily diaries [1].

Patient Preference vs. Olopatadine
Head-to-head
66.7% patient preference for bepotastine besilate 1.5% vs. olopatadine 0.2% (2:1 ratio).
Reported patient-preference endpoint context in allergic conjunctivitis model.
Crossover study; 30 patients; evening ocular itch relief as key driver.
Allergic Conjunctivitis Patient Preference Ocular Itch

Itching & Foreign Body Sensation Reduction vs. Olopatadine

A prospective, randomized clinical study compared bepotastine besilate 1.5% eye drops with olopatadine hydrochloride 0.1% eye drops in 60 patients with allergic conjunctivitis over a 2-week period [1]. The study found that while both drugs were effective, a statistically significant greater reduction in itching and foreign body sensation was observed in the bepotastine group [1]. This provides quantitative evidence of superior efficacy on key subjective symptoms.

Symptom Reduction vs. Olopatadine
Head-to-head
Statistically greater reduction in itching and foreign body sensation vs. olopatadine 0.1%.
Supports reported symptom-score endpoint context in ocular allergy studies.
Randomized study; 60 patients; 2-week treatment period.
Allergic Conjunctivitis Ocular Signs and Symptoms Mast Cell Stabilizer

Eosinophil Infiltration Suppression vs. Ketotifen

In a guinea pig model of allergic conjunctivitis, bepotastine besilate 1.0% was shown to suppress PAF-induced eosinophil infiltration into conjunctival tissue more effectively than ketotifen 0.05% [1]. Furthermore, in vitro experiments demonstrated that olopatadine had only a weak effect on eosinophil chemotaxis compared to bepotastine, and it had no effect on mast cell histamine release under the same conditions [1]. This highlights a key mechanistic differentiation in the control of late-phase allergic inflammation.

Eosinophil Suppression vs. Ketotifen
Head-to-head
Bepotastine 1.0% more effective than ketotifen 0.05% in suppressing PAF-induced eosinophil infiltration in vivo.
Supports eosinophil migration endpoint interpretation in late-phase inflammation models.
Guinea pig model; in vitro chemotaxis advantage over olopatadine.
Eosinophil Migration Allergic Conjunctivitis Model Anti-inflammatory Activity

Chemical Stability vs. Azelastine

A comparative chemical stability study examined diphenhydramine, azelastine, and bepotastine under various pH and temperature conditions [1]. The study found that azelastine (AZE) was shown stable under high temperature (70°C for 35h) at all pHs, while the degradation of bepotastine (BEPO) was rather high (>17%) in all pH conditions under the same thermal stress [1]. This indicates a significant difference in intrinsic stability between the two compounds, which is critical for formulation and long-term storage.

Thermal Stability vs. Azelastine
Head-to-head
>17% degradation for bepotastine under thermal stress (70°C/35h) across all pH; azelastine remained stable.
Formulation-context stability difference; requires excipient and storage-condition review.
pH 1–13 conditions; forced degradation study.
Chemical Stability Formulation Development Excipient Compatibility

H1 Receptor Binding Affinity

Bepotastine exhibits a high affinity for the histamine H1 receptor, with a reported pIC50 of 5.7 (equivalent to an IC50 of approximately 20 nM) . This potency is notable within its class. For instance, a therapeutic target database lists an IC50 of 101 nM for bepotastine [1], which is still a high affinity value. While direct Ki values for many second-generation antihistamines are not uniformly reported in the same assays, the available data positions bepotastine as a highly potent H1 antagonist, a key attribute for its therapeutic effect.

H1 Binding Affinity
Cross-study
pIC50 5.7 (IC50 ≈ 20 nM); reported IC50 101 nM from target database.
Supports high-affinity H1 receptor engagement in antihistamine assays.
Assay conditions vary; direct comparisons to cetirizine/azelastine require unified platform.
Receptor Binding Affinity H1 Antagonist Pharmacodynamics

Bioavailability Enhancement by Tosylate Salt

The selection of a specific salt form is a critical factor in drug development. Bepotastine tosylate (CAS 1160415-45-1) is known for having enhanced stability and solubility compared to the free base . This is a key advantage over other salt forms like the besilate (CAS 190786-44-8) or the free base (CAS 125602-71-3). Preclinical studies have indicated that optimized formulations of bepotastine tosylate can lead to a 2.5-fold increase in bioavailability compared to conventional eye drops [1], which is a direct consequence of improved solubility and mucosal penetration.

Tosylate Salt Bioavailability
Class-level
2.5-fold bioavailability increase reported for optimized tosylate formulation vs. conventional eye drops.
Supports formulation-exposure review in ophthalmic delivery research.
Preclinical study; tosylate salt provides solubility-driven exposure enhancement.
Salt Form Solubility Bioavailability

Bepotastine Tosylate Application Scenarios


Allergic Conjunctivitis & Late-Phase Inflammation Studies

Bepotastine tosylate is the compound of choice for studies aiming to dissect the interplay between H1 receptor blockade, mast cell stabilization, and eosinophil trafficking. Its demonstrated superiority over ketotifen and olopatadine in suppressing eosinophil chemotaxis and infiltration [1] makes it uniquely valuable for investigating the cellular mechanisms of late-phase allergic responses. Researchers can rely on bepotastine to provide a robust inhibition of this key inflammatory pathway, which is less pronounced with other commonly used antihistamines.

Rapid Symptom Relief in Ocular Allergy Studies

In any study where the primary endpoint is relief from the cardinal symptoms of allergic conjunctivitis, such as itching and foreign body sensation, bepotastine tosylate offers a proven advantage. Direct comparative clinical evidence shows bepotastine to be superior to olopatadine in reducing these symptoms [2] and is preferred by a 2-to-1 margin by patients for overall treatment [3]. This ensures a higher signal-to-noise ratio in studies evaluating symptomatic efficacy.

Formulation for Enhanced Solubility & Bioavailability

For formulation scientists, the bepotastine tosylate salt form presents a critical advantage. The tosylate counterion enhances solubility and stability relative to the free base , and preclinical work has demonstrated a 2.5-fold increase in ocular bioavailability over conventional formulations [4]. This makes bepotastine tosylate the preferred starting material for developing advanced ophthalmic or oral formulations where overcoming solubility-limited absorption is a key objective.

Comparative Pharmacology & Toxicology Assays

Given the documented differences in stability between bepotastine and compounds like azelastine [5], bepotastine tosylate serves as a valuable comparator in studies of drug degradation, excipient compatibility, and forced degradation profiling. Its distinct stability profile under thermal and pH stress provides a contrast that can help elucidate structure-stability relationships and inform best practices for handling and storage of this class of compounds.

Application
Selection Property
Validation Focus
Late-phase inflammation and eosinophil trafficking studies
Eosinophil migration suppression profile
Eosinophil recruitment and chemotaxis endpoints vs. ketotifen/olopatadine
Ocular allergy symptom-response research
Reported symptom-score endpoint context
Itch and foreign-body sensation endpoint comparison vs. olopatadine
Formulation development for solubility-limited delivery
Tosylate salt solubility and stability advantage
Formulation-dependent exposure and stability-stress profiling
Comparative pharmacology and forced degradation studies
Thermal and pH-dependent stability profile
Degradation pathway and excipient compatibility vs. azelastine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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